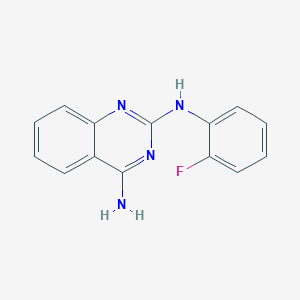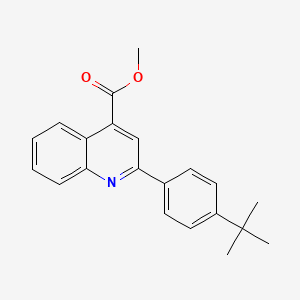
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. Quinoline derivatives are recognized for their broad range of biological activities, making them valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition-metal catalyzed synthetic methodologies. These methods are favored for their efficiency and ability to produce complex heterocyclic compounds with high yields. Common catalysts used include palladium, copper, and silver salts .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxylate esters .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industrial Chemistry: The compound is utilized in the synthesis of luminescent materials and sensors.
Materials Science: It finds applications in the development of organic electronic materials and as a building block for complex heterocyclic compounds
Wirkmechanismus
The mechanism of action of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, quinoline derivatives are known to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
- 2-(4-tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrobromide
- 2-(4-tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline hydrobromide
Uniqueness
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate stands out due to its specific tert-butylphenyl substitution, which imparts unique steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C21H21NO2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)15-11-9-14(10-12-15)19-13-17(20(23)24-4)16-7-5-6-8-18(16)22-19/h5-13H,1-4H3 |
InChI-Schlüssel |
IEYWVDGQPMASOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


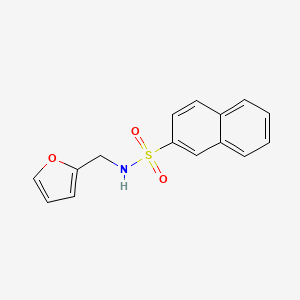

![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
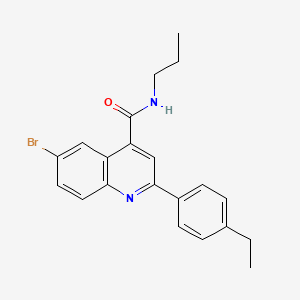
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)
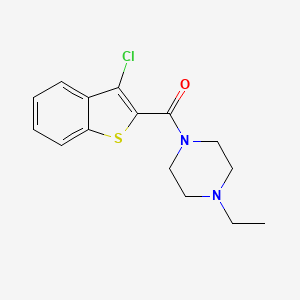
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)

![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)
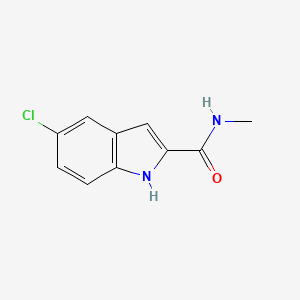
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
